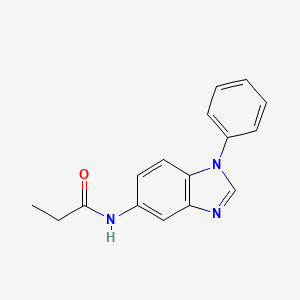![molecular formula C20H14N2O4 B5753330 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DNQX, is a chemical compound that has been extensively studied for its scientific research applications. DNQX belongs to the class of non-competitive antagonists that block the action of glutamate, an excitatory neurotransmitter in the central nervous system.
科学的研究の応用
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It is commonly used as a tool to study glutamate receptors and their role in synaptic transmission. 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to block the action of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are responsible for fast excitatory synaptic transmission in the brain. By blocking these receptors, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be used to study the physiological and pathological processes that involve glutamate transmission, such as synaptic plasticity, learning, and memory.
作用機序
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a non-competitive antagonist of AMPA receptors, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. By binding to this site, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione prevents the channel from opening and blocks the flow of ions, which results in the inhibition of synaptic transmission. 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has a high affinity for AMPA receptors, and its binding is reversible.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several biochemical and physiological effects, particularly in the central nervous system. By blocking AMPA receptors, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can inhibit the excitatory synaptic transmission, which can lead to the suppression of neuronal activity. 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have neuroprotective effects in several animal models of neurological diseases, such as stroke, traumatic brain injury, and epilepsy. 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to have anticonvulsant, analgesic, and anxiolytic effects.
実験室実験の利点と制限
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a widely used tool in neuroscience research due to its ability to selectively block AMPA receptors. Its high affinity and reversible binding make it a valuable tool for studying the physiological and pathological processes that involve glutamate transmission. However, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations for lab experiments. Its non-selective nature means that it can also block kainate and NMDA receptors at high concentrations, which can lead to off-target effects. Additionally, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has a short half-life, which means that it needs to be continuously administered to maintain its effects.
将来の方向性
There are several future directions for the use of 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research. One direction is to study the role of AMPA receptors in the pathophysiology of neurological diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to develop more selective AMPA receptor antagonists that can selectively block certain subtypes of AMPA receptors. Additionally, 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be used as a tool to study the role of glutamate transmission in the development and plasticity of the nervous system.
合成法
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized using several methods, including the reaction of 2-amino-3-methylphenol with 2,3-dimethylbenzoyl chloride, followed by nitration and cyclization. Another method involves the reaction of 2,3-dimethylbenzoyl chloride with 2-amino-5-nitrophenol, followed by cyclization. Both methods yield 2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione with high purity and yield.
特性
IUPAC Name |
2-(2,3-dimethylphenyl)-5-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-11-5-3-8-17(12(11)2)21-19(23)15-7-4-6-13-9-14(22(25)26)10-16(18(13)15)20(21)24/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSGNSWNCXYVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde](/img/structure/B5753325.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)